molecular formula C8H11NO3 B3388899 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid CAS No. 897008-27-4

2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid

Cat. No.: B3388899
CAS No.: 897008-27-4
M. Wt: 169.18 g/mol
InChI Key: AQRVUMXOCHIWOV-UHFFFAOYSA-N
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Description

2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol It is known for its unique structure, which includes an oxazole ring, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. . Industrial production methods may vary, but they generally involve similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid can be compared to other oxazole derivatives, such as:

These similar compounds highlight the unique aspects of this compound, particularly its specific functional groups and the resulting chemical behavior.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4(8(10)11)7-5(2)9-12-6(7)3/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRVUMXOCHIWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid
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2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid

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